molecular formula C14H12FNO B1594057 4-Methoxy-N-(4-fluorobenzylidene)aniline CAS No. 39769-08-9

4-Methoxy-N-(4-fluorobenzylidene)aniline

Cat. No.: B1594057
CAS No.: 39769-08-9
M. Wt: 229.25 g/mol
InChI Key: RAXZKIAJTMJMLN-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-fluorobenzylidene)aniline is an organic compound with the molecular formula C14H12FNO It is a derivative of aniline, where the aniline nitrogen is bonded to a 4-fluorobenzylidene group and a 4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(4-fluorobenzylidene)aniline typically involves the condensation reaction between 4-methoxyaniline and 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and fluorobenzylidene groups can direct the substitution to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives, depending on the reagent used.

Scientific Research Applications

4-Methoxy-N-(4-fluorobenzylidene)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-fluorobenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorobenzylidene groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Methoxy-N-(4-methoxybenzylidene)aniline
  • 4-Methoxy-N-(4-nitrobenzylidene)aniline
  • 4-Methoxy-N-(4-chlorobenzylidene)aniline

Comparison: 4-Methoxy-N-(4-fluorobenzylidene)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXZKIAJTMJMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359511
Record name 4-Methoxy-N-(4-fluorobenzylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39769-08-9
Record name 4-Methoxy-N-(4-fluorobenzylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-N-(4-fluorobenzylidene)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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